Hetramine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

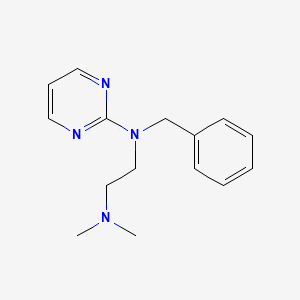

N'-benzyl-N,N-dimethyl-N'-pyrimidin-2-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4/c1-18(2)11-12-19(15-16-9-6-10-17-15)13-14-7-4-3-5-8-14/h3-10H,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBNKTIROPNBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=CC=C1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90967618 | |

| Record name | N~1~-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyrimidin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531-08-8 | |

| Record name | N1,N1-Dimethyl-N2-(phenylmethyl)-N2-2-pyrimidinyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hetramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~-Benzyl-N~2~,N~2~-dimethyl-N~1~-(pyrimidin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chiral Properties of Ketamine Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketamine, a phencyclidine derivative, is a chiral molecule existing as a racemic mixture of two enantiomers: (S)-ketamine (esketamine) and (R)-ketamine (arketamine). These stereoisomers, while mirror images, exhibit distinct pharmacological, pharmacokinetic, and clinical profiles. (S)-ketamine is a more potent N-methyl-D-aspartate (NMDA) receptor antagonist and is primarily responsible for the anesthetic and analgesic effects of the racemate. Conversely, preclinical and emerging clinical evidence suggests (R)-ketamine may possess more robust and sustained antidepressant properties with a more favorable side-effect profile, acting through distinct downstream signaling pathways. This guide provides an in-depth examination of the chiral properties of ketamine, detailing the differential receptor affinities, pharmacokinetics, pharmacodynamics, and the intracellular signaling cascades associated with each enantiomer. It includes detailed experimental protocols for their separation and analysis and visualizes key pathways and workflows to support further research and development.

Introduction to Ketamine Chirality

Ketamine possesses a single chiral center at the C-2 position of its cyclohexanone ring, leading to the existence of two non-superimposable mirror-image molecules, or enantiomers. The (S)-(+) enantiomer is known as esketamine, and the (R)-(-) enantiomer is referred to as arketamine. Although chemically similar, their three-dimensional arrangement dictates their interaction with chiral biological targets, such as receptors and enzymes, resulting in significant differences in their therapeutic effects and side-effect profiles.[1][2] (S)-ketamine's higher affinity for the NMDA receptor has historically made it the focus for anesthetic and analgesic applications.[3][4] However, recent research into ketamine's rapid-acting antidepressant effects has unveiled a more complex picture, suggesting that (R)-ketamine may offer superior antidepressant efficacy and tolerability, potentially through mechanisms less dependent on direct NMDA receptor antagonism.[5][6][7]

Synthesis and Chiral Resolution

Racemic ketamine is synthesized and then separated into its constituent enantiomers. The most common method for separation on a laboratory or industrial scale is classical resolution via diastereomeric salt formation.

Experimental Protocol: Chiral Resolution of Racemic Ketamine

This protocol is based on the fractional crystallization of diastereomeric salts using a chiral resolving agent, such as (-)-O,O′-Di-p-toluoyl-L-tartaric acid (DPTTA).

Materials:

-

Racemic (R,S)-ketamine base

-

(-)-O,O′-Di-p-toluoyl-L-tartaric acid (DPTTA) or L-(+)-tartaric acid

-

Methanol

-

Toluene

-

Sodium hydroxide (NaOH) solution

-

Isopropyl alcohol

-

Hydrochloric acid (HCl) gas or solution

-

Standard laboratory glassware, heating mantle, filtration apparatus, and vacuum oven

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve racemic ketamine base (1.0 molar equivalent) and DPTTA (1.0 molar equivalent) in methanol (approx. 10 volumes).

-

Heat the mixture to reflux (approx. 65°C) with stirring for 2 hours to ensure complete dissolution and salt formation.

-

-

Fractional Crystallization:

-

Cool the reaction mixture slowly to room temperature, then chill to 5-10°C and hold for at least 2 hours.

-

The diastereomeric salt of one enantiomer will preferentially crystallize. For example, with DPTTA, the (R)-ketamine-DPTTA salt precipitates.

-

Isolate the crystalline solid by vacuum filtration. The mother liquor will be enriched with the (S)-ketamine-DPTTA salt.

-

-

Liberation of the Free Base (e.g., (R)-ketamine):

-

Suspend the isolated crystalline salt in water.

-

Add a sodium hydroxide solution to raise the pH to >10, breaking the salt and precipitating the free ketamine base.

-

Extract the aqueous mixture multiple times with an organic solvent like toluene.

-

Combine the organic extracts, dry over sodium sulfate, and evaporate the solvent under reduced pressure to yield the optically enriched (R)-ketamine free base.

-

-

Isolation of the Second Enantiomer (e.g., (S)-ketamine):

-

Take the mother liquor from step 2, which is enriched in the (S)-ketamine salt.

-

Evaporate the solvent and repeat the liberation process (step 3) to obtain the (S)-ketamine free base.

-

-

Salt Formation (Optional):

-

For pharmaceutical use, dissolve the purified free base in a suitable solvent (e.g., isopropyl alcohol) and purge with dry HCl gas to precipitate the hydrochloride salt (e.g., (R)-ketamine HCl).

-

Filter and dry the final salt product.

-

Pharmacodynamics: Receptor Binding and Functional Effects

The enantiomers of ketamine display markedly different affinities for various receptor systems, which underlies their distinct pharmacological effects.

Receptor Binding Affinities

(S)-ketamine binds to the dizocilpine (PCP) site within the channel pore of the NMDA receptor with approximately 3- to 4-fold greater affinity than (R)-ketamine.[2][3][5] However, their interactions are not limited to the NMDA receptor. Both enantiomers engage with opioid and sigma receptors, but with reversed affinity profiles compared to their NMDA receptor interaction.

| Receptor Target | (S)-Ketamine (Esketamine) | (R)-Ketamine (Arketamine) | Reference(s) |

| NMDA (PCP Site) | Higher Affinity (Ki ≈ 0.3 - 0.8 µM) | Lower Affinity (Ki ≈ 1.4 - 5.0 µM) | [5] |

| Mu Opioid Receptor (MOR) | Higher Affinity (Ki ≈ 7 µM) | Lower Affinity (Ki ≈ 19 µM) | |

| Kappa Opioid Receptor (KOR) | Higher Affinity (~35% inhibition at 10 µM) | Lower Affinity (~13% inhibition at 10 µM) | |

| Sigma-1 Receptor | Lower Affinity | Higher Affinity | |

| Sigma-2 Receptor | Lower Affinity | Higher Affinity |

Comparative Functional Effects

The differences in receptor binding translate directly to distinct clinical and behavioral outcomes.

| Functional Effect | (S)-Ketamine (Esketamine) | (R)-Ketamine (Arketamine) | Reference(s) |

| Anesthesia | More potent (approx. 1.5-2x) | Less potent | |

| Analgesia | More potent (approx. 3x) | Less potent | |

| Psychotomimetic/Dissociative Effects | More pronounced | Less pronounced | [5] |

| Antidepressant Effects | Rapid onset | Potentially more potent and longer-lasting | [5][6][7] |

| Abuse Liability | Higher potential | Lower potential | [6] |

Differential Signaling Pathways

While both enantiomers initiate their antidepressant effects through modulation of the glutamate system, they diverge significantly in their downstream intracellular signaling cascades. The primary hypothesis involves ketamine's blockade of NMDA receptors on GABAergic interneurons, which disinhibits pyramidal neurons, leading to a glutamate surge.[5] This glutamate surge activates AMPA receptors, triggering the release of Brain-Derived Neurotrophic Factor (BDNF). From here, the pathways diverge.

(S)-Ketamine predominantly activates the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway. BDNF binding to its receptor, TrkB, activates the PI3K-Akt pathway, which in turn phosphorylates and activates mTORC1. This leads to increased synthesis of synaptic proteins, promoting synaptogenesis.

(R)-Ketamine , in contrast, appears to mediate its effects in an mTORC1-independent manner. Its antidepressant action is more reliant on the direct activation of the TrkB-ERK (Extracellular signal-Regulated Kinase) signaling pathway. This also promotes synaptogenesis but may contribute to the more sustained effects observed in preclinical models.

References

- 1. Stereoselective pharmacokinetics of ketamine: R(-)-ketamine inhibits the elimination of S(+)-ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of ketamine enantiomers in surgical patients using a stereoselective analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of ketamine stereoisomers by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chiral Pharmacokinetics and Metabolite Profile of Prolonged-release Ketamine Tablets in Healthy Human Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioselective Pharmacokinetics of (R)- and (S)-Ketamine After a 5-Day Infusion in Patients with Complex Regional Pain Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Ketamine Hydrochloride vs. Ketamine Freebase: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical comparison of ketamine hydrochloride and ketamine freebase for research applications. It is intended for researchers, scientists, and drug development professionals, offering detailed information on the physicochemical properties, relevant experimental protocols, and underlying signaling pathways.

Executive Summary

Ketamine, a dissociative anesthetic, has garnered significant attention for its rapid-acting antidepressant effects and its utility in various research models. It is commercially available and commonly used in its hydrochloride salt form due to its high water solubility. However, the freebase form is often required for specific experimental paradigms, particularly those involving non-aqueous vehicles or specific delivery systems. This guide elucidates the key differences between these two forms to aid researchers in selecting the appropriate compound for their studies and in understanding the methodological considerations for their use.

Physicochemical Properties: A Comparative Analysis

The hydrochloride salt and the freebase form of ketamine exhibit distinct physical and chemical properties that are critical for experimental design. A summary of these properties is presented in Table 1.

| Property | Ketamine Hydrochloride | Ketamine Freebase |

| Molecular Formula | C₁₃H₁₆ClNO·HCl | C₁₃H₁₆ClNO |

| Molecular Weight | 274.19 g/mol | 237.72 g/mol |

| Appearance | White crystalline powder | White, fluffy solid or crystalline powder |

| Melting Point | Approximately 258-263 °C (with decomposition)[1] | Approximately 92-93 °C |

| Solubility in Water | Freely soluble (e.g., 20 g/100 mL)[1][2] | Practically insoluble[1] |

| Solubility in Ethanol | Sparingly to freely soluble[1] | Soluble |

| Solubility in Diethyl Ether | Practically insoluble[1] | Freely soluble |

| pH of 10% Aqueous Solution | 3.5 - 5.5[1][3] | Not applicable (insoluble) |

| pKa | 7.5 | 7.5 |

| Stability | Stable as a solid and in aqueous solution, though solutions may darken upon prolonged light exposure.[4] Solutions in 0.9% sodium chloride are reported to be stable for extended periods. | Less stable than the hydrochloride salt, particularly in solution. |

Table 1: Comparative Physicochemical Properties of Ketamine Hydrochloride and Ketamine Freebase

Experimental Protocols

Conversion of Ketamine Hydrochloride to Freebase

For research requiring the freebase form, it can be prepared from the hydrochloride salt.

Methodology:

-

Dissolution: Dissolve a known quantity of ketamine hydrochloride in deionized water to create a concentrated solution.

-

Basification: While stirring, slowly add a base, such as 2M sodium hydroxide (NaOH) or 1M sodium carbonate (Na₂CO₃), to the ketamine HCl solution.[5]

-

Precipitation: Continue adding the base until a cloudy white precipitate of ketamine freebase forms and no further precipitation is observed upon addition of more base. The pH of the solution should be adjusted to between 9 and 12.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected precipitate with ample HPLC-grade water to remove any residual salts.

-

Drying: Dry the purified ketamine freebase under vacuum to yield a white, fluffy solid.

Experimental Workflow for Conversion

Caption: Workflow for converting ketamine HCl to freebase.

Purity Analysis using High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of both ketamine forms is crucial for accurate and reproducible research.

Methodology:

-

Instrumentation: A high-performance liquid chromatograph coupled with a UV or mass spectrometry (MS) detector.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and a buffer, such as ammonium hydrogen carbonate or phosphate buffer. The pH is often adjusted to be neutral or slightly basic.[6]

-

Sample Preparation:

-

Ketamine Hydrochloride: Accurately weigh and dissolve in the mobile phase or a suitable solvent to a known concentration.

-

Ketamine Freebase: Dissolve in an appropriate organic solvent (e.g., ethanol or acetonitrile) before dilution with the mobile phase. For quantitative analysis, it may be necessary to convert the freebase to the HCl salt by adding a molar equivalent of HCl.

-

-

Detection: UV detection is typically performed at around 210-220 nm or 269 nm.[7] Mass spectrometry offers higher specificity and sensitivity.

HPLC Analysis Workflow

References

- 1. Investigating Strategies to Enhance the Aqueous Solubility of Ketamine HCl for Intranasal Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Subcutaneous Compared with Intraperitoneal KetamineXylazine for Anesthesia of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A parallel chiral-achiral liquid chromatographic method for the determination of the stereoisomers of ketamine and ketamine metabolites in the plasma and urine of patients with complex regional pain syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Three Birds, One Excipient: Development of an Improved pH, Isotonic, and Buffered Ketamine Formulation for Subcutaneous Injection - PMC [pmc.ncbi.nlm.nih.gov]

"pharmacokinetics and bioavailability of ketamine"

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Ketamine

Introduction

Ketamine, a phencyclidine derivative, is a versatile pharmacological agent with a primary mechanism of action as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] Initially developed as a dissociative anesthetic, its clinical applications have expanded to include pain management, treatment-resistant depression, and other psychiatric disorders.[4][5] A thorough understanding of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug—and its bioavailability across various routes of administration is critical for optimizing therapeutic efficacy and ensuring patient safety. This guide provides a detailed overview of the core pharmacokinetic principles of ketamine for researchers, scientists, and drug development professionals.

Pharmacokinetics of Ketamine

The pharmacokinetic properties of ketamine are characterized by rapid absorption, extensive distribution, and significant hepatic metabolism.

Absorption

Ketamine is a water- and lipid-soluble compound, allowing for administration through numerous routes.[1] Intravenous (IV) administration results in immediate systemic availability.[6][7] Intramuscular (IM) injection also leads to rapid absorption.[8] Other routes such as intranasal, oral, and sublingual administration have variable absorption rates and are subject to first-pass metabolism.[6][9]

Distribution

Following administration, ketamine is rapidly distributed throughout the body.[7] Due to its high lipophilicity, it readily crosses the blood-brain barrier, which contributes to its rapid onset of action.[7][10] The volume of distribution at a steady state is approximately 2.3 to 3.1 L/kg.[5][7][10] Ketamine exhibits moderate plasma protein binding, estimated to be between 10% and 53.5%.[4][7][10][11]

Metabolism

Ketamine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[3][4][7] The major metabolic pathway is N-demethylation by CYP3A4, CYP2B6, and CYP2C9 to form its primary active metabolite, norketamine.[1][4][7] Norketamine is further metabolized through hydroxylation and dehydration to form other metabolites, including hydroxynorketamine (HNK) and dehydronorketamine (DHNK).[1][9][12] These metabolites are then conjugated with glucuronic acid to increase their water solubility for excretion.[1][2] Norketamine retains some of the anesthetic and analgesic properties of ketamine, although it is less potent.[9][10][13]

Excretion

The elimination of ketamine and its metabolites primarily occurs through the kidneys.[7] Approximately 85-95% of an administered dose is excreted in the urine.[11] A small percentage of ketamine is excreted unchanged (about 2-4%), with the majority being eliminated as conjugated metabolites.[1][9][12] The main metabolites found in urine are conjugates of hydroxylated ketamine, dehydronorketamine (around 16%), and norketamine (about 2%).[1][9] A minor portion is also eliminated through bile and feces.[11] The elimination half-life of ketamine is typically between 2 and 4 hours.[10][12]

Bioavailability of Ketamine by Route of Administration

The bioavailability of ketamine is highly dependent on the route of administration, which significantly impacts its clinical effects and therapeutic applications. Intravenous administration provides 100% bioavailability by definition.[5][6][14][15][16][17] Other routes are subject to incomplete absorption and first-pass metabolism, leading to lower bioavailability.

Table 1: Bioavailability of Ketamine by Administration Route

| Route of Administration | Bioavailability (%) | Key Considerations |

| Intravenous (IV) | 100%[5][6][15][18] | Bypasses first-pass metabolism, allowing for precise dose control.[15][18] |

| Intramuscular (IM) | ~93%[4][5][8][14][16][18] | Rapid absorption and high bioavailability.[8][18] |

| Intranasal | 25% - 50%[4][5][10][14][18][19][20][21] | Faster onset than oral administration but variable absorption.[18][19] |

| Sublingual | ~30% - 32%[18][22][23] | Higher bioavailability than oral administration due to absorption through the oral mucosa.[18][23] |

| Oral | 16% - 29%[4][5][8][14][20][24] | Low bioavailability due to extensive first-pass hepatic metabolism.[8][9][21] |

| Rectal | ~25% - 30%[4][10] | An alternative route, particularly in pediatrics, with bioavailability higher than oral administration.[1] |

Key Pharmacokinetic Parameters

The route of administration also influences key pharmacokinetic parameters such as the time to reach maximum plasma concentration (Tmax) and the elimination half-life.

Table 2: Pharmacokinetic Parameters of Ketamine by Administration Route

| Route | Onset of Action | Peak Plasma Concentration (Tmax) | Elimination Half-life (t½) |

| Intravenous (IV) | Seconds to minutes[5][6] | Almost immediate[6] | 2 - 4 hours[10][12] |

| Intramuscular (IM) | 3 - 5 minutes[4][5] | 5 - 30 minutes[4][10] | ~2.5 - 3 hours[12] |

| Intranasal | 5 - 15 minutes[5][6] | 15 - 30 minutes[6] | Variable |

| Sublingual | 15 - 30 minutes[6] | 30 - 60 minutes[6] | Variable |

| Oral | 30 - 60 minutes[6] | 20 - 60 minutes[10][13] | ~1 - 3 hours[13][25] |

Experimental Protocols in Ketamine Pharmacokinetic Studies

The data presented in this guide are derived from various clinical studies. The methodologies employed in these studies are crucial for interpreting the results.

Study Design

A common design for bioavailability studies is a randomized, crossover trial.[22] In such a design, the same subjects receive ketamine through different routes of administration (e.g., intravenous, oral, sublingual) at different times, allowing for within-subject comparisons.

Subject Population

Studies have been conducted in both healthy volunteers and patient populations, such as individuals with neuropathic pain.[8][22] It is important to note that pharmacokinetic parameters can vary based on factors like age, with children often metabolizing ketamine more rapidly than adults.[4][10]

Drug Administration and Sample Collection

In a typical study, a specific dose of ketamine is administered, and serial blood samples are collected over a defined period (e.g., 8 hours).[22] These samples are then processed to separate the plasma for analysis.

Analytical Methods

The concentrations of ketamine and its metabolites in plasma are quantified using sensitive analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).[22]

Data Analysis

The resulting concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters like the area under the concentration-time curve (AUC), Cmax, Tmax, and bioavailability.[22] Bioavailability (F) is typically calculated as:

F = (AUCnon-IV / Dosenon-IV) / (AUCIV / DoseIV)

Conclusion

The pharmacokinetics of ketamine are complex and significantly influenced by the route of administration. While intravenous administration provides complete and immediate bioavailability, other routes offer non-invasive alternatives with varying degrees of absorption and onset of action. The extensive first-pass metabolism of ketamine, particularly after oral administration, leads to the formation of active metabolites like norketamine, which may contribute to the overall pharmacological effect. A comprehensive understanding of these pharmacokinetic principles is essential for the rational design of dosing regimens and the development of new ketamine-based therapies.

References

- 1. Metabolism and metabolomics of ketamine: a toxicological approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ketamine: A Review of Clinical Pharmacokinetics and Pharmacodynamics in Anesthesia and Pain Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ketamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ketamineacademy.com [ketamineacademy.com]

- 6. keystoneadvancedtherapies.com [keystoneadvancedtherapies.com]

- 7. asanarecovery.com [asanarecovery.com]

- 8. Bioavailability, pharmacokinetics, and analgesic activity of ketamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. neuroglow.com [neuroglow.com]

- 10. Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Ketamine and Ketamine Metabolite Pharmacology: Insights into Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. currentsurgery.org [currentsurgery.org]

- 14. ketamineclinicofspokane.com [ketamineclinicofspokane.com]

- 15. mindpeaceclinics.com [mindpeaceclinics.com]

- 16. Intravenous Ketamine Vs Other Forms of Ketamine For Treatment — Reset Ketamine - Ketamine Infusion Clinic in Palm Springs, California [resetketamine.com]

- 17. psychiatrictimes.com [psychiatrictimes.com]

- 18. kureiv.com [kureiv.com]

- 19. A Randomized Controlled Trial of Intranasal Ketamine in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Oral Ketamine vs. Intravenous vs. Nasal Ketamine: Let's Compare the Three [ketalink.com]

- 21. carepointinfusion.com [carepointinfusion.com]

- 22. academic.oup.com [academic.oup.com]

- 23. Restorative Health - Sublingual versus oral administration of ketamine [restorativehealthprimarycare.com]

- 24. psychiatrist.com [psychiatrist.com]

- 25. urmc.rochester.edu [urmc.rochester.edu]

A Technical Guide to Ketamine's Role as an NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underpinning ketamine's action as an N-methyl-D-aspartate (NMDA) receptor antagonist. It covers the core pharmacology, downstream signaling consequences, and key experimental methodologies used to investigate these interactions.

The NMDA Receptor: Structure and Function

The NMDA receptor is a heterotetrameric ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. A key characteristic of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential. Depolarization of the postsynaptic membrane relieves this Mg²⁺ block, allowing for the influx of calcium (Ca²⁺) and sodium (Na⁺) ions, which triggers a cascade of intracellular signaling events.

Ketamine's Mechanism of Action at the NMDA Receptor

Ketamine functions as a non-competitive, uncompetitive, open-channel blocker of the NMDA receptor.[1][2][3][4] This precise terminology defines its specific mode of interaction:

-

Non-competitive: Ketamine does not compete with glutamate or glycine for their binding sites.

-

Uncompetitive (Open-channel block): Ketamine can only access its binding site when the receptor's ion channel is in an open state, which occurs after the binding of both glutamate and the co-agonist.[1][5]

Ketamine binds to the phencyclidine (PCP) site, located deep within the ion channel pore.[6] By physically occluding the open channel, it prevents the influx of Ca²⁺ and Na⁺ ions, thereby inhibiting receptor function.[1][3][4] This action is voltage-dependent, with membrane depolarization tending to reduce the block.[1][7] Recent studies also suggest that at sub-micromolar concentrations, ketamine may have an additional allosteric inhibitory mechanism that stabilizes the receptor in a desensitized state.[6][8]

References

- 1. Ketamine: NMDA Receptors and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. droracle.ai [droracle.ai]

- 4. droracle.ai [droracle.ai]

- 5. The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allosteric Inhibition of NMDA Receptors by Low Dose Ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ketamine blocks an NMDA receptor-mediated component of synaptic transmission in rat hippocampus in a voltage-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allosteric Site Mediates Inhibition of Tonic NMDA Receptor Activity by Low Dose Ketamine - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Dissociative Effects of Ketamine in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies, underlying neurobiological mechanisms, and quantitative data related to the study of ketamine's dissociative effects in preclinical models. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret studies aimed at understanding and modulating the dissociative properties of ketamine and related compounds.

Core Neurobiology of Ketamine-Induced Dissociation

Ketamine, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, induces a state of dissociative anesthesia characterized by a sense of detachment from one's body and environment.[1][2] At sub-anesthetic doses, it produces a range of effects including analgesia, antidepressant actions, and psychotomimetic symptoms that are often used to model psychosis and dissociation in preclinical research.[1][3]

The primary mechanism underlying these effects is the blockade of NMDA receptors, which are crucial for excitatory synaptic transmission and plasticity in the brain.[4][5] Ketamine's binding to the phencyclidine (PCP) site within the NMDA receptor channel prevents the influx of calcium ions, thereby disrupting normal glutamatergic neurotransmission.[4]

A key hypothesis for the induction of dissociative and psychotomimetic effects is the "disinhibition" of cortical pyramidal neurons.[6][7] Ketamine preferentially blocks NMDA receptors on inhibitory GABAergic interneurons, leading to a reduction in their firing rate.[6] This, in turn, disinhibits the pyramidal neurons, causing a surge in glutamate release in cortical and limbic regions.[6][7] This glutamatergic surge is thought to contribute to the altered brain network dynamics and subjective dissociative experiences.

Downstream of NMDA receptor blockade and subsequent glutamate release, several intracellular signaling pathways are activated. Notably, the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) signaling cascades are implicated in the synaptogenic and antidepressant effects of ketamine, though their precise role in dissociation is still under investigation.[8][9][10][11]

Preclinical Behavioral Models of Dissociation

Several behavioral paradigms in rodents are utilized to model the dissociative and psychotomimetic effects of ketamine. These assays measure changes in locomotion, sensorimotor gating, and behavioral despair, which are thought to reflect aspects of the human experience of dissociation.

Locomotor Activity

Sub-anesthetic doses of ketamine reliably induce hyperlocomotion in rodents, which is considered a proxy for its psychotomimetic and excitatory effects.[12][13] This is often assessed in an open field test.

Experimental Protocol: Open Field Test

-

Apparatus: A square or circular arena (e.g., 50 x 50 cm for mice) with walls to prevent escape, often equipped with automated photobeam tracking systems or video recording for analysis.[14][15]

-

Habituation: Animals are typically habituated to the testing room for at least 30-60 minutes before the test. A habituation period within the open field arena (e.g., 30 minutes) is also common on the day prior to or immediately before drug administration.[15][16]

-

Drug Administration: Ketamine or vehicle is administered, typically via intraperitoneal (IP) injection. Doses commonly range from 3 mg/kg to 100 mg/kg.[17][13][14]

-

Testing: Immediately following injection, the animal is placed in the center of the arena, and locomotor activity is recorded for a set duration, usually 60-90 minutes.[14][16]

-

Parameters Measured:

-

Total distance traveled (cm)

-

Time spent in the center versus the periphery of the arena

-

Rearing frequency (a measure of exploratory behavior)

-

Stereotyped behaviors (e.g., circling, head weaving)

-

Prepulse Inhibition (PPI) of the Acoustic Startle Response

Prepulse inhibition is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information. Deficits in PPI are observed in psychiatric disorders like schizophrenia and can be induced by NMDA receptor antagonists like ketamine, reflecting a disruption in information processing that may be related to dissociative states.[18][19]

Experimental Protocol: Prepulse Inhibition Test

-

Apparatus: A startle chamber that restrains the animal and is equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response. The chamber is housed within a sound-attenuating enclosure.[20]

-

Habituation: Animals are acclimated to the startle chamber for a brief period (e.g., 5 minutes) with background white noise.[20]

-

Drug Administration: Ketamine or vehicle is administered prior to testing. Effective doses for disrupting PPI in rats are typically in the range of 6-12 mg/kg.[17][18]

-

Testing Session: The session consists of multiple trial types presented in a pseudorandom order:

-

Pulse-alone trials: A high-intensity acoustic stimulus (the "pulse," e.g., 110-120 dB) that elicits a startle response.

-

Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the "prepulse," e.g., 72-84 dB) precedes the pulse by a short interval (e.g., 100 ms).

-

No-stimulus trials: Background noise only, to measure baseline movement.

-

-

Parameters Measured:

-

Startle amplitude in response to the pulse alone.

-

Startle amplitude in the prepulse-pulse trials.

-

Percent PPI, calculated as: [1 - (startle amplitude on prepulse-pulse trials / startle amplitude on pulse-alone trials)] x 100.

-

Forced Swim Test (FST)

The forced swim test is primarily a model for assessing antidepressant efficacy, where a reduction in immobility time is interpreted as an antidepressant-like effect. However, ketamine's effects in this test can be complex, with some studies showing increased immobility, potentially reflecting a state of behavioral despair or a dissociative-like withdrawal.[21][22][23][24]

Experimental Protocol: Forced Swim Test

-

Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Pre-test Session (optional but common): A brief (e.g., 15-minute) exposure to the swim cylinder 24 hours before the test session to induce a stable baseline of immobility.

-

Drug Administration: A single injection of ketamine or vehicle is typically administered 24 hours before the test session to assess its sustained effects. Doses often range from 10 to 30 mg/kg.[23]

-

Test Session: The animal is placed in the water-filled cylinder for a 6-minute session. Behavior is typically recorded for the last 4 minutes.

-

Parameters Measured:

-

Immobility time: The duration the animal spends floating or making only minimal movements necessary to keep its head above water.

-

Swimming time: The duration of active swimming movements.

-

Climbing time: The duration of vigorous movements directed towards the cylinder walls.

-

Ketamine Self-Administration

The intravenous self-administration paradigm is the gold standard for assessing the reinforcing properties and abuse potential of a drug. While not a direct measure of dissociation, it provides insights into the motivational aspects of ketamine's effects, which are intertwined with its psychoactive properties.[1][25][26]

Experimental Protocol: Intravenous Ketamine Self-Administration in Rats

-

Apparatus: Operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, and an infusion pump connected to a surgically implanted intravenous catheter.[1][26]

-

Surgery: Rats are surgically implanted with a chronic indwelling catheter into the jugular vein, which is externalized on their back.

-

Acquisition Phase: Rats are placed in the operant chambers for daily sessions (e.g., 2 hours). A response on the active lever results in the delivery of a small intravenous infusion of ketamine (e.g., 0.1-0.5 mg/kg/infusion) and the activation of the stimulus light. Responses on the inactive lever have no consequence. This phase typically lasts for 10-14 days.[1][26][27]

-

Extinction and Reinstatement (optional): Following acquisition, the drug can be withheld (extinction phase), and responding on the active lever no longer results in an infusion. Reinstatement of drug-seeking behavior can then be triggered by a non-contingent "priming" injection of ketamine or presentation of the drug-associated cue (stimulus light).[1][26]

-

Parameters Measured:

-

Number of active and inactive lever presses.

-

Number of infusions earned.

-

Patterns of drug intake during the session.

-

Quantitative Data on Ketamine's Dissociative Effects in Preclinical Models

The following tables summarize quantitative data from various studies investigating the dose-dependent effects of ketamine on behavioral parameters relevant to dissociation in rodents.

Table 1: Effects of Ketamine on Locomotor Activity in the Open Field Test

| Species/Strain | Ketamine Dose (mg/kg, IP) | Observation Period (min) | Key Findings |

| Mice (C57BL/6J) | 25 | 60 | Significant increase in total distance traveled, with a rapid onset.[15] |

| 50 | 60 | Significant increase in total distance traveled, with a delayed onset compared to the 25 mg/kg dose.[15] | |

| Rats (Wistar) | 4, 8, 12, 16 | - | Dose-dependent increase in locomotor activity.[17] |

| Mice | 30 | 180 | Increased total locomotor activity to 442% of control.[5] |

| Mice | 150 | - | Significantly inhibited locomotor activity due to anesthetic properties.[13] |

Table 2: Effects of Ketamine on Prepulse Inhibition (PPI) in Rats

| Strain | Ketamine Dose (mg/kg) | Prepulse Intensity (dB above background) | % PPI Deficit (approximate) |

| Wistar | 8, 12 | - | Dose-dependent disruption of PPI, with facilitation at higher doses.[17] |

| Sprague-Dawley | 6, 10 (s.c.) | 80 dB pulse | Significant PPI deficits at both doses.[18] |

| Not Specified | 30 (i.p.) | 72, 78, 84 | Significant decrease in PPI at all prepulse intensities.[28] |

Table 3: Effects of a Single Ketamine Injection on the Forced Swim Test

| Species/Strain | Ketamine Dose (mg/kg, IP) | Time Point of Testing | Key Findings on Immobility |

| Mice (C57BL/6J, unstressed) | 10, 30 | 24 hours post-injection | Increased immobility time.[23] |

| Mice (C57BL/6J, stressed) | 30 | 24 hours post-injection | Decreased immobility time.[23] |

| Rats (ACTH-treated model of depression) | Not specified | - | Significant reduction in immobility.[24] |

| Rats | 30 (repeated daily for 5 days) | 24 hours after last injection | Enhanced duration of immobility.[22] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in ketamine's dissociative effects and a typical experimental workflow for preclinical behavioral studies.

Signaling Pathways

Experimental Workflow

References

- 1. Item - Ketamine self-administration in the rat: evidence for a critical role of setting - University of Sussex - Figshare [sussex.figshare.com]

- 2. Ketamine, Dissociation, and Depression: What Is “Special” About Ketamine? (Revisited) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of ketamine on experimental animal models of aggression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NMDA receptor - Wikipedia [en.wikipedia.org]

- 6. Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antidepressant mechanisms of ketamine: Focus on GABAergic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mTOR-dependent synapse formation u ... | Article | H1 Connect [archive.connect.h1.co]

- 10. Ketamine: synaptogenesis, immunomodulation and glycogen synthase kinase-3 as underlying mechanisms of its antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of mTOR and Synaptogenesis: Role in the Actions of Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Age, Dose, and Locomotion: Decoding Vulnerability to Ketamine in C57BL/6J and BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Dose-response characteristics of ketamine effect on locomotion, cognitive function and central neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. (+/-) Ketamine-induced prepulse inhibition deficits of an acoustic startle response in rats are not reversed by antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ketamine-induced changes in rat behaviour: A possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Repeated Dosing of Ketamine in the Forced Swim Test: Are Multiple Shots Better Than One? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ketamine-enhanced immobility in forced swim test: a possible animal model for the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Stress-sensitive antidepressant-like effects of ketamine in the mouse forced swim test | PLOS One [journals.plos.org]

- 24. Immobility-reducing Effects of Ketamine during the Forced Swim Test on 5-HT1A Receptor Activity in the Medial Prefrontal Cortex in an Intractable Depression Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Reinforcing properties of an intermittent, low dose of ketamine in rats: effects of sex and cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. biorxiv.org [biorxiv.org]

The Foundational Mechanisms of Ketamine's Rapid Antidepressant Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketamine, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has emerged as a paradigm-shifting therapeutic for treatment-resistant depression (TRD), distinguished by its rapid and robust antidepressant effects.[1][2][3][4] Unlike traditional monoaminergic antidepressants that can take weeks to months to elicit a clinical response, a single sub-anesthetic intravenous infusion of ketamine can produce significant mood improvements within hours.[1][2][5][6] This technical guide provides an in-depth exploration of the foundational research into ketamine's antidepressant action, detailing the core molecular pathways, summarizing key quantitative outcomes from clinical and preclinical studies, and outlining the experimental protocols that have been pivotal in this field of research.

Core Molecular Mechanisms

The antidepressant effects of ketamine are not attributed to a single molecular event but rather a cascade of interconnected processes initiated by the blockade of NMDA receptors.[2][7] This initial action triggers a series of downstream events that ultimately lead to enhanced synaptic plasticity and a reversal of the synaptic deficits observed in depression.[8][9][10]

NMDA Receptor Antagonism and Glutamate Surge

The prevailing hypothesis suggests that ketamine preferentially antagonizes NMDA receptors on inhibitory GABAergic interneurons.[2][3][11] This action disinhibits pyramidal neurons, leading to a surge of glutamate in the prefrontal cortex.[2][3][12] This glutamate surge is a critical initiating event in the cascade that leads to ketamine's antidepressant effects.

AMPA Receptor Activation

The increased extracellular glutamate resulting from the NMDA receptor blockade leads to the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2][3][7] This activation is a necessary step for the antidepressant-like effects of ketamine, as co-administration of an AMPA receptor inhibitor has been shown to abolish these effects.[2]

Brain-Derived Neurotrophic Factor (BDNF) Signaling

The activation of AMPA receptors stimulates the release of Brain-Derived Neurotrophic Factor (BDNF).[13][14][15] BDNF is a key neurotrophin involved in neurogenesis, synaptogenesis, and neuronal survival, all of which are impaired in depression.[13][16] Ketamine's ability to rapidly increase BDNF levels is thought to be a crucial mechanism for its synaptogenic and antidepressant effects.[14][17] However, some studies have shown that while BDNF levels increase acutely, they may return to baseline within 24 hours, even as the antidepressant effects persist, suggesting other mechanisms are also at play.[18]

Mammalian Target of Rapamycin (mTOR) Signaling Pathway

The activation of both AMPA receptors and BDNF signaling converges on the mammalian target of rapamycin (mTOR) signaling pathway.[8][19][20] The mTOR pathway is a critical regulator of protein synthesis, and its activation by ketamine leads to an increase in the synthesis of synaptic proteins, which is essential for the formation of new synapses.[8][20] Inhibition of the mTOR pathway with rapamycin has been shown to block the antidepressant effects of ketamine in animal models.[5]

A novel signaling pathway has been proposed where NMDA receptor activation leads to the S-nitrosylation of GAPDH, which then forms a complex that leads to the degradation of Rheb, an mTOR activator.[5] By blocking NMDA receptors, ketamine prevents this degradation, leading to enhanced mTOR signaling.[5]

dot

Caption: Ketamine's primary signaling cascade leading to rapid antidepressant effects.

Role of Ketamine's Metabolites

Recent research has highlighted the significant role of ketamine's metabolites in its antidepressant action.[21][22][23][24] One particular metabolite, (2R,6R)-hydroxynorketamine (HNK), has been shown to produce antidepressant-like effects in preclinical models without the dissociative side effects associated with ketamine.[21][22][24][25] Importantly, the antidepressant effects of HNK appear to be independent of NMDA receptor blockade, suggesting an alternative mechanism of action that may involve direct modulation of AMPA receptors.[21][23][26]

Quantitative Data from Clinical and Preclinical Studies

The rapid and profound effects of ketamine have been quantified in numerous studies. The following tables summarize key findings.

Table 1: Clinical Efficacy of Intravenous Ketamine in Treatment-Resistant Depression

| Study Parameter | Finding | Citation(s) |

| Dosage | 0.5 mg/kg infused over 40 minutes | [1][6][27][28] |

| Onset of Action | Within 2-4 hours post-infusion | [1][2][5][6] |

| Peak Effect | 24 hours post-infusion | [7] |

| Response Rate (Single Infusion) | 25% to 85% at 24 hours | [29] |

| Response Rate (Repeated Infusions) | ~71% after six infusions | [30] |

| Duration of Effect (Single Infusion) | 7-14 days | [1][7][31][32] |

| Median Time to Relapse (After Repeated Infusions) | 18 days | [30][31] |

Table 2: Biomarker Changes Following Ketamine Administration

| Biomarker | Change | Time Point of Measurement | Citation(s) |

| Plasma BDNF | Increased | 230-240 minutes post-infusion | [16][18] |

| Hippocampal GABA | Decreased | 2 hours post-infusion | [33] |

| Prefrontal Cortex Glutamate | Increased (transiently) | During and immediately after infusion | [12][34] |

| Glutamate/Glutamine Ratio | Increased | 14 hours post-injection (preclinical) | [35] |

| GABA/Glutamate Ratio | Increased | 72 hours post-injection (preclinical) | [35] |

Experimental Protocols

Standardized protocols have been crucial for elucidating the mechanisms of ketamine's antidepressant action.

Clinical Trial Protocol: Single Intravenous Ketamine Infusion

A common study design for assessing the acute effects of ketamine involves a randomized, placebo-controlled, crossover trial.

-

Participant Recruitment: Patients with treatment-resistant major depressive disorder are recruited. A medication-free period of at least two weeks is often required.[6]

-

Baseline Assessment: Depressive symptoms are quantified using standardized scales such as the Montgomery-Åsberg Depression Rating Scale (MADRS) or the Hamilton Depression Rating Scale (HAM-D).[6][31]

-

Infusion: Participants receive an intravenous infusion of either ketamine (typically 0.5 mg/kg) or a placebo (e.g., saline) over 40 minutes.[1][6]

-

Post-Infusion Monitoring: Vital signs are continuously monitored during and for several hours after the infusion.[6] Psychiatric rating scales are administered at multiple time points (e.g., 2, 4, 24 hours, and daily for up to a week) to assess changes in depressive symptoms.[1][30][31]

-

Crossover: After a washout period (typically 1-2 weeks), participants who initially received the placebo are given ketamine, and vice versa.[6]

dot

Caption: A typical workflow for a randomized, placebo-controlled crossover clinical trial of intravenous ketamine.

Preclinical Experimental Protocols

Animal models of depression are instrumental in dissecting the molecular mechanisms of ketamine.

-

Animal Models: Rodent models are commonly used, often involving chronic stress paradigms such as chronic unpredictable stress or social defeat stress to induce depressive-like behaviors.[8][9]

-

Behavioral Testing: A battery of behavioral tests is used to assess antidepressant-like effects. The Forced Swim Test (FST) and the Sucrose Preference Test are frequently employed to measure behavioral despair and anhedonia, respectively.[35]

-

Drug Administration: Ketamine is typically administered via intraperitoneal injection at doses ranging from 5 to 20 mg/kg.

-

Molecular and Cellular Analysis: Following behavioral testing, brain tissue, particularly from the prefrontal cortex and hippocampus, is collected for analysis. Techniques such as Western blotting are used to measure levels of proteins involved in the mTOR and BDNF pathways. Immunohistochemistry can be used to visualize changes in synaptic density. Microdialysis allows for the in-vivo measurement of neurotransmitter levels, such as glutamate.

Conclusion and Future Directions

The foundational research on ketamine has revolutionized our understanding of the pathophysiology of depression and has opened new avenues for the development of rapid-acting antidepressants. The disinhibition of glutamatergic neurons, subsequent AMPA receptor activation, and the downstream activation of the BDNF and mTOR signaling pathways are now established as key mechanisms underlying its effects. The discovery of the role of ketamine's metabolites, such as HNK, offers the exciting possibility of developing novel therapeutics that retain the rapid antidepressant efficacy of ketamine but with an improved side-effect profile.

Future research will need to further elucidate the precise contribution of different signaling pathways and cell types to ketamine's sustained antidepressant effects. Moreover, the identification of reliable biomarkers to predict treatment response is a critical area of ongoing investigation. A deeper understanding of these foundational principles will be paramount for the development of the next generation of safer and more effective rapid-acting antidepressant medications.

References

- 1. Mechanisms of Ketamine Action as an Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ketamine as an antidepressant: overview of its mechanisms of action and potential predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antidepressant effects of ketamine and the roles of AMPA glutamate receptors and other mechanisms beyond NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The promise of ketamine for treatment-resistant depression: current evidence and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antidepressant action of ketamine via mTOR is mediated by inhibition of nitrergic Rheb degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Ketamine - Wikipedia [en.wikipedia.org]

- 8. Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Antidepressant mechanisms of ketamine: a review of actions with relevance to treatment-resistance and neuroprogression [frontiersin.org]

- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 11. Ketamine use disorder: preclinical, clinical, and neuroimaging evidence to support proposed mechanisms of actions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glutamate and GABA Systems in the Pathophysiology of Major Depression and Antidepressant Response to Ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Variations in BDNF and Their Role in the Neurotrophic Antidepressant Mechanisms of Ketamine and Esketamine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. innerbloomketamine.com [innerbloomketamine.com]

- 15. BDNF Release Is Required for the Behavioral Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Variations in BDNF and Their Role in the Neurotrophic Antidepressant Mechanisms of Ketamine and Esketamine: A Review [mdpi.com]

- 17. Ketamine's Impact on Brain-Derived Neurotrophic Factor (BDNF) — Reset Ketamine - Ketamine Infusion Clinic in Palm Springs, California [resetketamine.com]

- 18. Frontiers | The Mechanisms Behind Rapid Antidepressant Effects of Ketamine: A Systematic Review With a Focus on Molecular Neuroplasticity [frontiersin.org]

- 19. Role of mTOR1 signaling in the antidepressant effects of ketamine and the potential of mTORC1 activators as novel antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Important Discovery by Foundation-Supported Researchers Explains How Ketamine Exerts its Rapid Antidepressant Effects | Brain & Behavior Research Foundation [bbrfoundation.org]

- 22. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 23. Ketamine Lifts Depression via a Byproduct of its Metabolism [psychologie-aktuell.com]

- 24. Mechanisms of Ketamine and its Metabolites as Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 25. loricalabresemd.com [loricalabresemd.com]

- 26. Ketamine treatment for depression: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Developing an IV Ketamine Clinic for Treatment-Resistant Depression: a Primer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. plusapn.com [plusapn.com]

- 29. tewv.nhs.uk [tewv.nhs.uk]

- 30. Rapid and longer-term antidepressant effects of repeated ketamine infusions in treatment-resistant major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. psychiatryonline.org [psychiatryonline.org]

- 32. balanceketamine.com [balanceketamine.com]

- 33. effect-of-ketamine-on-limbic-gaba-and-glutamate-a-human-in-vivo-multivoxel-magnetic-resonance-spectroscopy-study - Ask this paper | Bohrium [bohrium.com]

- 34. Frontiers | Effect of Ketamine on Limbic GABA and Glutamate: A Human In Vivo Multivoxel Magnetic Resonance Spectroscopy Study [frontiersin.org]

- 35. Ketamine's Effects on the Glutamatergic and GABAergic Systems: A Proteomics and Metabolomics Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Targets of Ketamine Beyond the NMDA Receptor

For Researchers, Scientists, and Drug Development Professionals

While the N-methyl-D-aspartate (NMDA) receptor is the most well-characterized target of ketamine, a growing body of evidence reveals a complex pharmacological profile involving numerous other molecular interactions. These non-NMDA targets are increasingly recognized as significant contributors to ketamine's diverse clinical effects, including its rapid-acting antidepressant and analgesic properties, as well as its psychotomimetic and sympathomimetic side effects. This guide provides a comprehensive overview of these alternative molecular targets, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Monoamine Transporters

Ketamine's interaction with monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—has been a subject of investigation to explain its effects on mood and monoaminergic neurotransmission.

Quantitative Data:

| Target | Species | Method | Ketamine Isomer | K i (µM) | Reference |

| DAT | Rat | Radioligand Binding Assay | S(+)-ketamine | 46.9 | [1] |

| Rat | Radioligand Binding Assay | R(-)-ketamine | 390 | [1] | |

| Rat | Uptake Inhibition Assay | Racemic | 62.9 | [2] | |

| NET | Human | Uptake Inhibition Assay | Racemic | 66.8 | [2] |

| SERT | Rat | Uptake Inhibition Assay | Racemic | 162 | [2] |

K i : Inhibition Constant

Experimental Protocols:

Monoamine Transporter Uptake Inhibition Assay: .[2]

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and stably transfected with cDNA encoding the human norepinephrine transporter, rat dopamine transporter, or rat serotonin transporter.

-

Uptake Assay:

-

Transfected cells are plated in 24-well plates and preincubated with Krebs-Ringer-HEPES buffer.

-

Various concentrations of ketamine are added to the wells.

-

Radiolabeled monoamines (e.g., [³H]norepinephrine, [³H]dopamine, or [³H]serotonin) are added to initiate the uptake reaction.

-

After a defined incubation period, the uptake is terminated by washing the cells with ice-cold buffer.

-

Cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

-

-

Data Analysis: The inhibition constant (K i ) is calculated from the IC 50 value (the concentration of ketamine that inhibits 50% of the specific monoamine uptake) using the Cheng-Prusoff equation.

Signaling Pathway:

Caption: Ketamine's inhibition of monoamine transporters.

Opioid Receptors

The interaction of ketamine with opioid receptors is a critical area of research, particularly concerning its analgesic and antidepressant effects. Evidence suggests that ketamine's antidepressant actions may be dependent on the opioid system.[3][4]

Quantitative Data:

While direct binding affinities are debated and often shown to be low, functional studies highlight a necessary role for opioid receptor signaling in ketamine's effects.[3][5] Pre-treatment with the opioid antagonist naltrexone has been shown to block the antidepressant effects of ketamine in some studies.[4]

Experimental Protocols:

Forced Swim Test in Rodents to Assess Antidepressant-like Effects: .[6]

-

Animal Model: Male mice or rats are used. A depression-like state can be induced using models like chronic social defeat stress.

-

Drug Administration: Animals are pre-treated with an opioid antagonist (e.g., naltrexone) or a vehicle control. Subsequently, ketamine or a saline control is administered.

-

Forced Swim Test:

-

Animals are placed individually in a cylinder of water from which they cannot escape.

-

The duration of immobility (a measure of behavioral despair) is recorded over a set period (e.g., 6 minutes).

-

-

Data Analysis: A significant reduction in immobility time in the ketamine-treated group compared to the saline group is indicative of an antidepressant-like effect. The reversal of this effect by naltrexone suggests the involvement of the opioid system.

Logical Relationship:

Caption: Opioid system's role in ketamine's effects.

Cholinergic Receptors

Ketamine interacts with both nicotinic and muscarinic acetylcholine receptors, which may contribute to its cognitive and psychotomimetic effects.[7][8][9]

Quantitative Data:

| Target | Species/Tissue | Method | Effect | IC 50 / K i (µM) | Reference |

| Nicotinic Acetylcholine Receptor Ion Channel | Torpedo | Ligand Binding Assay | Inhibition | 11 - 84 (ID 50 ) | [8] |

| Muscarinic Cholinergic Receptors | Not Specified | Ligand Binding Assay | Inhibition | 28 - 38 (ID 50 ) | [8] |

| m1 Muscarinic Receptor | Xenopus Oocytes | Electrophysiology | Inhibition | 5.7 (IC 50 ) | [10] |

IC 50 : Half maximal inhibitory concentration; ID 50 : Half maximal inhibitory dose

Experimental Protocols:

Electrophysiological Recording in Xenopus Oocytes: .[10]

-

Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the m1 muscarinic acetylcholine receptor.

-

Two-Electrode Voltage Clamp:

-

Injected oocytes are placed in a recording chamber and perfused with a standard saline solution.

-

The oocyte membrane potential is clamped at a holding potential (e.g., -60 mV).

-

The muscarinic agonist methacholine (MCh) is applied to elicit an inward current.

-

-

Ketamine Application: After establishing a stable baseline response to MCh, various concentrations of ketamine are co-applied with MCh.

-

Data Analysis: The inhibition of the MCh-induced current by ketamine is measured, and the IC 50 is calculated.

Signaling Pathway:

Caption: Ketamine's inhibition of cholinergic receptors.

Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels

Ketamine's inhibition of HCN1 channels is implicated in its hypnotic and anesthetic actions.[11][12][13][14] This interaction leads to membrane hyperpolarization and enhanced synaptic integration in cortical pyramidal neurons.[11][14]

Quantitative Data:

| Channel | Method | Effect | Observation | Reference |

| HCN1 Homomeric | Electrophysiology (HEK293 cells) | Inhibition | Hyperpolarizing shift in V ½ of -14.7 mV | [14] |

| HCN1-HCN2 Heteromeric | Electrophysiology (HEK293 cells) | Inhibition | Hyperpolarizing shift in V ½ of -9.5 mV | [13] |

| HCN2 Homomeric | Electrophysiology (HEK293 cells) | No significant effect | Negligible shift in V ½ | [13] |

V ½ : Half-maximal activation voltage

Experimental Protocols:

Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells: .[13][14]

-

Cell Culture and Transfection: HEK293 cells are transiently transfected with cDNA encoding mouse HCN1, HCN2, or a tandem-linked HCN1-HCN2 construct.

-

Electrophysiological Recording:

-

Whole-cell voltage-clamp recordings are performed on transfected cells.

-

Hyperpolarizing voltage steps are applied to elicit I h (the current mediated by HCN channels).

-

A voltage protocol is used to determine the voltage-dependence of channel activation.

-

-

Ketamine Application: Ketamine is applied to the bath solution, and the effects on I h amplitude and activation kinetics are recorded.

-

Data Analysis: The shift in the half-maximal activation voltage (V ½ ) and the percentage of current inhibition are quantified.

Experimental Workflow:

Caption: Workflow for assessing ketamine's effect on HCN channels.

L-type Calcium Channels

Ketamine's modulation of L-type calcium channels is thought to play a role in its rapid antidepressant effects, potentially through downstream effects on brain-derived neurotrophic factor (BDNF) synthesis.[15][16]

Experimental Evidence:

Studies have shown that the vasodilator effects of ketamine are attenuated by verapamil, an L-type calcium channel blocker, suggesting a direct or indirect interaction.[17] The antidepressant actions of ketamine have also been linked to the activation of L-type calcium channels, leading to increased intracellular calcium and subsequent BDNF release.[18]

Experimental Protocols:

Isolated Perfused Lung Model for Vasodilator Effects: .[17]

-

Animal Preparation: A rat is anesthetized, and the lungs are isolated and perfused with a blood-based solution.

-

Induction of Pulmonary Vasoconstriction: A thromboxane A2 mimic (e.g., U46619) is used to induce a sustained increase in pulmonary arterial pressure.

-

Ketamine Administration: Ketamine is administered in a dose-dependent manner, and the change in pulmonary arterial pressure is recorded.

-

Blockade Experiments: The protocol is repeated in the presence of an L-type calcium channel blocker (e.g., verapamil) to determine if the vasodilator effect of ketamine is attenuated.

-

Data Analysis: The dose-response curve for ketamine's vasodilator effect is compared in the presence and absence of the channel blocker.

Signaling Pathway:

Caption: Ketamine's modulation of L-type calcium channels.

AMPA Receptors

While ketamine does not directly bind to AMPA receptors, their activation is a critical downstream event following NMDA receptor blockade, leading to the rapid antidepressant effects.[19][20] This occurs through a disinhibition of glutamatergic neurons, resulting in a surge of glutamate that preferentially activates AMPA receptors.[19]

Key Findings:

-

Ketamine treatment leads to an upregulation of AMPA receptor subunits (GluA1 and GluA2) at the synapse.[19][21]

-

The antidepressant-like effects of ketamine are blocked by AMPA receptor antagonists.[22]

-

Activation of AMPA receptors triggers downstream signaling cascades involving BDNF and the mammalian target of rapamycin (mTOR), which are crucial for synaptogenesis.[19][20]

Signaling Cascade:

Caption: AMPA receptor-mediated effects of ketamine.

Conclusion

The pharmacology of ketamine is far more intricate than its action at the NMDA receptor alone. A comprehensive understanding of its interactions with monoamine transporters, opioid and cholinergic receptors, HCN channels, L-type calcium channels, and the downstream activation of AMPA receptors is essential for the rational design of novel therapeutics with improved efficacy and safety profiles. The data and methodologies presented in this guide offer a foundational resource for researchers and drug developers working to unravel the complex mechanisms of this multifaceted drug.

References

- 1. Ketamine stereoselectively inhibits rat dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ketamine inhibits monoamine transporters expressed in human embryonic kidney 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Ketamine may rely on opioid receptors for antidepressive effect | MDedge [mdedge.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Inhibition of HCN1 Channels by Ketamine Accounts for Its Antidepressant Actions [ykxb.scu.edu.cn]

- 7. Frontiers | Ketamine: 50 Years of Modulating the Mind [frontiersin.org]

- 8. Ketamine inhibition of ligand binding to cholinergic receptors and ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition by ketamine of muscarinic acetylcholine receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Forebrain HCN1 channels contribute to hypnotic actions of ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forebrain HCN1 channels contribute to hypnotic actions of ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jneurosci.org [jneurosci.org]

- 14. HCN1 Channel Subunits Are a Molecular Substrate for Hypnotic Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Antidepressant Actions of Ketamine: Potential Role of L-Type Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Scholars@Duke publication: Pulmonary vasodilation by ketamine is mediated in part by L-type calcium channels. [scholars.duke.edu]

- 18. researchgate.net [researchgate.net]

- 19. Antidepressant effects of ketamine and the roles of AMPA glutamate receptors and other mechanisms beyond NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ketamine and α-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid (AMPA) Receptor Potentiation in the Somatosensory Cortex: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ketamine’s rapid antidepressant effects are mediated by Ca2+-permeable AMPA receptors | eLife [elifesciences.org]

- 22. psychiatryonline.org [psychiatryonline.org]

Initial Studies on Ketamine for Treatment-Resistant Depression: A Technical Guide

Introduction

For decades, the monoamine hypothesis dominated antidepressant drug development. However, the significant lag time for therapeutic onset and the substantial population of patients with treatment-resistant depression (TRD) highlighted the need for novel mechanistic approaches. In the early 2000s, a paradigm shift occurred with the investigation of the glutamatergic system, specifically the N-methyl-D-aspartate (NMDA) receptor, as a target for rapid-acting antidepressants. This guide provides a detailed technical overview of the initial, seminal studies that established ketamine, an NMDA receptor antagonist, as a viable and rapid-acting treatment for TRD.

Core Mechanism of Action: Early Hypotheses

The initial hypothesis for ketamine's antidepressant effect centered on its role as a non-competitive NMDA receptor antagonist.[1][2] Unlike traditional antidepressants, which gradually modulate serotonin or norepinephrine levels, ketamine was proposed to induce a rapid cascade of synaptic events. The prevailing theory suggested that by blocking NMDA receptors, particularly on GABAergic inhibitory interneurons, ketamine reduces the inhibitory tone on principal glutamatergic neurons.[3][4] This "disinhibition" leads to a transient surge of glutamate release in key brain regions like the prefrontal cortex.[2][4]

This glutamate surge then preferentially activates another type of glutamate receptor, the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[3][4] The subsequent AMPA receptor stimulation is crucial, as it triggers critical downstream signaling cascades that are believed to underlie the rapid antidepressant and synaptogenic effects. These cascades include the activation of Brain-Derived Neurotrophic Factor (BDNF) and the mammalian Target of Rapamycin (mTOR) pathways, which are vital for synaptic plasticity, formation, and function.[3] This proposed mechanism represented a significant departure from monoamine-based theories and explained the rapid onset of action observed clinically.[4][5]

Signaling Pathway Diagram

Pioneering Clinical Trials

The translation of preclinical glutamate research into human studies was spearheaded by two landmark, albeit small, clinical trials. These studies provided the foundational evidence for ketamine's rapid antidepressant effects.

Berman et al. (2000), Biological Psychiatry

This was the first placebo-controlled, double-blind study to formally assess the antidepressant effects of a single dose of an NMDA antagonist in patients with major depression.[6] It served as the crucial proof-of-concept for this novel therapeutic strategy.[7]

Experimental Protocol:

-

Study Design: A randomized, placebo-controlled, double-blind crossover trial.[6]

-

Participants: Seven subjects diagnosed with major depression.[6] Participants were medication-free.[8]

-

Intervention: Each participant completed two test days, separated by at least one week. On these days, they received an intravenous (IV) infusion of either ketamine hydrochloride (0.5 mg/kg) or saline placebo over 40 minutes.[6][8] The order of the infusions was randomized.

-

Primary Outcome Measure: The 25-item Hamilton Depression Rating Scale (HDRS-25) was used to assess depressive symptoms.[6]

-

Assessment Schedule: Ratings were conducted at baseline and at multiple time points post-infusion, with the primary endpoint at 72 hours.[6]

Zarate et al. (2006), Archives of General Psychiatry

Building on the initial findings, this study aimed to replicate and extend the results in a slightly larger cohort of patients specifically with treatment-resistant depression, providing more robust evidence.[9][10]

Experimental Protocol:

-

Study Design: A randomized, placebo-controlled, double-blind crossover study.[10]

-

Participants: Eighteen subjects with treatment-resistant major depression, defined as having failed at least two prior antidepressant trials.[10][11]

-

Intervention: Following a 2-week drug-free period, participants received a 40-minute IV infusion of ketamine hydrochloride (0.5 mg/kg) or saline placebo.[5][10] The second infusion (the crossover substance) was administered one week later.

-

Primary Outcome Measure: The 21-item Hamilton Depression Rating Scale (HDRS-21).[10]

-

Assessment Schedule: Subjects were rated at baseline, then at 40, 80, 110, and 230 minutes post-infusion, and on days 1, 2, 3, and 7.[10]

Experimental Workflow Diagram

Quantitative Data Summary

The data from these initial trials were striking, demonstrating a magnitude and speed of effect not seen with existing antidepressants. The results are summarized below for direct comparison.

| Study | N | Population | Primary Measure | Key Quantitative Findings |

| Berman et al. (2000) | 7 | Major Depression | HDRS-25 | At 72 hours: - Ketamine: Mean HDRS score decreased by 14.0 points (±10 SD).[6]- Placebo: Mean HDRS score change was 0.0 points (±12 SD).[6] |

| Zarate et al. (2006) | 18 | Treatment-Resistant Depression | HDRS-21 | At 24 hours: - Response Rate (>50% HDRS reduction): 71% for ketamine.[10][11]- Remission Rate (HDRS ≤7): 29% for ketamine.[10][11]- Antidepressant effects were significant within 110 minutes post-infusion.[10]- 35% of subjects maintained their response for at least one week.[10][11] |

Conclusions and Impact

The initial studies by Berman, Zarate, and their colleagues were pivotal. They established that direct modulation of the glutamate system via an NMDA receptor antagonist could produce rapid and robust antidepressant effects in patients who had not responded to traditional treatments.[6][9] These findings challenged the long-standing monoamine-centric view of depression and opened up an entirely new avenue for pharmacotherapy research. While limited by small sample sizes, the dramatic effect sizes provided a powerful signal that catalyzed over two decades of research into ketamine and other glutamatergic modulators, ultimately leading to the development of new FDA-approved treatments for depression.

References

- 1. Frontiers | Uncovering the Underlying Mechanisms of Ketamine as a Novel Antidepressant [frontiersin.org]

- 2. The Neurobiology of Depression, Ketamine and Rapid-Acting Antidepressants: Is it Glutamate Inhibition or Activation? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antidepressant effects of ketamine and the roles of AMPA glutamate receptors and other mechanisms beyond NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]